molecular formula C26H25N7O4 B2500737 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1172464-46-8

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2500737
CAS RN: 1172464-46-8
M. Wt: 499.531
InChI Key: MNWNTPPBVVORGO-UHFFFAOYSA-N
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Description

The compound "N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide" is a complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrazolo[3,4-d]pyrimidin-4-one derivatives and their synthesis, properties, and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multiple steps, starting from simpler precursors such as amino-pyrazoles or carboxylic acids. For example, one paper describes the preparation of a pyrazolo[3,4-d][1,3]oxazin-4-one derivative, which is then used to generate various pyrazolo[3,4-d]pyrimidin-4-ones through reactions with different reagents like hydroxylamine hydrochloride, urea, and aromatic amines . Another paper details the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 2,4-dinitrobenzamide and tosylate precursors, followed by radiolabeling for PET imaging applications .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The papers provide insights into the conformational flexibility and stability of these molecules through density functional theory (DFT) calculations and potential energy surface analyses . Additionally, the crystal structure of related compounds has been determined, providing information on the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including cycloadditions, to form novel isoxazolines and isoxazoles . They can also be functionalized through N-alkylation and coupling with other moieties to generate a diverse array of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. Spectroscopic methods such as IR, Raman, and NMR are commonly used to characterize these compounds . Theoretical calculations, including DFT and natural bond orbital (NBO) analysis, provide additional insights into their electronic properties, such as the distribution of electron density and the formation of hydrogen bonds .

Scientific Research Applications

Synthesis Methodologies

Research has focused on developing efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives, which are related to the compound . Studies have explored microwave-irradiative cyclocondensation techniques for preparing these compounds, highlighting their potential in creating derivatives with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal Activity

The synthesis of pyrazolo[3,4-d]pyrimidine analogues has also been linked to potential insecticidal activities, suggesting their utility in agricultural applications. This line of research focuses on creating compounds that could serve as safer, more effective alternatives to traditional pesticides (Deohate & Palaspagar, 2020).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds, including radiolabeled derivatives, have shown promise in imaging neuroinflammation in vivo, indicating their potential in neurological research and diagnosis (Damont et al., 2015).

properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O4/c1-14-8-6-10-19(16(14)3)32-23-18(13-27-32)25(35)30-26(29-23)33-21(12-15(2)31-33)28-24(34)17-9-7-11-20(36-4)22(17)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWNTPPBVVORGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C(=CC=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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